molecular formula C7H3Cl3F2O B6314444 1,3,5-Trichloro-2-(difluoromethoxy)benzene CAS No. 1261457-01-5

1,3,5-Trichloro-2-(difluoromethoxy)benzene

Cat. No. B6314444
CAS RN: 1261457-01-5
M. Wt: 247.4 g/mol
InChI Key: BQPCCHWEPZKXKH-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(difluoromethoxy)benzene is a chemical compound with the CAS Number: 1261457-01-5 . It has a molecular weight of 247.46 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H .

Mechanism of Action

Trifluoromethylbenzene acts as a Lewis acid, meaning that it can form a bond with a lone pair of electrons on an atom or molecule. It is also a strong nucleophile, meaning that it can react with electron-rich molecules. Additionally, it is an electrophile, meaning that it can react with electron-poor molecules.
Biochemical and Physiological Effects
Trifluoromethylbenzene has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to have an effect on the metabolism of certain drugs, as well as the absorption, distribution, metabolism, and excretion of certain drugs.

Advantages and Limitations for Lab Experiments

Trifluoromethylbenzene has several advantages and limitations for lab experiments. One advantage is that it is a relatively non-toxic compound. Additionally, it is relatively easy to synthesize and is readily available from chemical suppliers. A limitation is that it is a volatile liquid, meaning that it can easily evaporate. Additionally, it is flammable and can be explosive when exposed to heat or flame.

Future Directions

The future applications of 1,3,5-Trichloro-2-(difluoromethoxy)benzenehylbenzene are numerous. One potential application is in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, it could be used to synthesize new heterocyclic compounds, such as pyridines, quinolines, and indoles. It could also be used as a reagent in the synthesis of organic compounds or as a solvent for various reactions. Additionally, it could be used to study the biochemical and physiological effects of 1,3,5-Trichloro-2-(difluoromethoxy)benzenehylbenzene on various organisms. Finally, it could be used to study the metabolism and excretion of certain drugs.

Synthesis Methods

Trifluoromethylbenzene can be synthesized via a variety of methods. The most common method is the reaction of 1,3,5-trichlorobenzene with difluoromethylmagnesium bromide. This reaction yields 1,3,5-Trichloro-2-(difluoromethoxy)benzenehylbenzene as a side product. Other methods include the reaction of 1,3,5-trichlorobenzene with difluoromethylchloride, the reaction of 1,3,5-trichlorobenzene with difluoromethylsulfonyl chloride, and the reaction of 1,3,5-trichlorobenzene with difluoromethyl sulfate.

Scientific Research Applications

Trifluoromethylbenzene has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds and as a solvent for various reactions. Additionally, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.

properties

IUPAC Name

1,3,5-trichloro-2-(difluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCCHWEPZKXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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